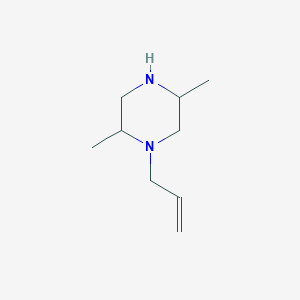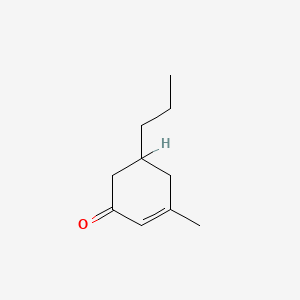
芹菜酮
描述
3-Methyl-5-propyl-2-cyclohexen-1-one, also known as celery ketone or fema 3577, belongs to the class of organic compounds known as cyclohexenones. Cyclohexenones are compounds containing a cylohexenone moiety, which is a six-membered aliphatic ring that carries a ketone and has one endocyclic double bond. 3-Methyl-5-propyl-2-cyclohexen-1-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-methyl-5-propyl-2-cyclohexen-1-one is primarily located in the membrane (predicted from logP). 3-Methyl-5-propyl-2-cyclohexen-1-one has a celery, cumin, and fresh taste.
科学研究应用
香料和香精剂
芹菜酮具有草本类型的气味和绿色类型的香气 . 它被用作食品和化妆品行业中的香料和香精剂 .
2. 糖尿病护理中的酮体监测 酮体,包括β-羟基丁酸 (BHB)、乙酰乙酸 (AcAc) 和丙酮,作为重要的能量底物在体内发挥着至关重要的作用 . 在糖尿病患者中,酮体在各种情况下可能会升高,包括糖尿病酮症酸中毒、使用钠-葡萄糖协同转运蛋白 2 型 (SGLT2) 抑制剂和极端碳水化合物限制 . 能够可靠地测量毛细血管血液酮体 BHB 的即时检测设备的开发拓宽了酮体测量的应用范围 .
代谢信使
酮体是在许多哺乳动物物种(包括人类)中在多种生理状态下成为能量代谢的关键贡献者的内源性产生的代谢产物 . 最近的观察结果强调了酮体除了作为影响能量稳态的代谢产物和底物之外,还具有多种非典型信使功能的概念 .
合成覆盆子酮途径
覆盆子酮是一种从覆盆子 (Rubeus rubrum) 果实中提取的具有高价值的精细化学品 . 通过应用合成生物学主导的设计-构建-测试-学习循环方法,可以优化覆盆子酮生物合成途径 .
作用机制
Target of Action:
The primary target of Celery ketone (CAH) is Helicobacter pylori , a gastric pathogen responsible for peptic ulcers, gastritis, and even gastric cancer. CAH specifically inhibits H. pylori, making it a promising candidate for treating H. pylori infections .
Biochemical Pathways:
While specific pathways affected by CAH remain to be fully characterized, its potent bactericidal effects against H. pylori suggest interference with essential cellular processes. Investigating downstream effects on bacterial metabolism and signaling pathways would provide valuable insights .
Pharmacokinetics:
Regarding ADME (absorption, distribution, metabolism, and excretion) properties:
Result of Action:
CAH’s action leads to bactericidal effects against H. pylori. By targeting this pathogen, it may help eradicate infections and prevent associated diseases like peptic ulcers and gastric cancer .
Action Environment:
Environmental factors, such as pH, temperature, and gut microbiota, may influence CAH’s efficacy and stability. Its natural origin from celery seeds suggests potential safety and minimal disruption to gut flora compared to antibiotics .
Its unique mechanism and natural origin make it an intriguing subject for scientific exploration . 🌱🔬
生化分析
Biochemical Properties
3-Methyl-5-propyl-2-cyclohexen-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 3-Methyl-5-propyl-2-cyclohexen-1-one to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
3-Methyl-5-propyl-2-cyclohexen-1-one affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 3-Methyl-5-propyl-2-cyclohexen-1-one can modulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with specific receptors on the cell surface, leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-5-propyl-2-cyclohexen-1-one involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, 3-Methyl-5-propyl-2-cyclohexen-1-one has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can influence gene expression by interacting with transcription factors, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-5-propyl-2-cyclohexen-1-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-5-propyl-2-cyclohexen-1-one is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 3-Methyl-5-propyl-2-cyclohexen-1-one in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-Methyl-5-propyl-2-cyclohexen-1-one vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as anti-inflammatory and antioxidant properties. At high doses, it can exhibit toxic or adverse effects, including liver toxicity and oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects are seen up to a certain dosage, beyond which adverse effects become prominent.
Metabolic Pathways
3-Methyl-5-propyl-2-cyclohexen-1-one is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels within the cell. The compound’s interaction with cofactors, such as NADPH, is also crucial for its metabolism.
Transport and Distribution
The transport and distribution of 3-Methyl-5-propyl-2-cyclohexen-1-one within cells and tissues involve several mechanisms. It can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, depending on its interactions with various biomolecules. The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 3-Methyl-5-propyl-2-cyclohexen-1-one is an important aspect of its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization can also affect its interactions with other biomolecules, thereby modulating its overall activity.
属性
IUPAC Name |
3-methyl-5-propylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-3-4-9-5-8(2)6-10(11)7-9/h6,9H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQMEZRQHLCJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=CC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863256 | |
| Record name | 2-Cyclohexen-1-one, 3-methyl-5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to colourless liquid; warm spicy woody odour, similar flavor at low levels | |
| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1045/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in ether and oils, Miscible at room temperature (in ethanol) | |
| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1045/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.924-0.928 | |
| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1045/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3720-16-9 | |
| Record name | Celery ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3720-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003720169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexen-1-one, 3-methyl-5-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclohexen-1-one, 3-methyl-5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-propylcyclohex-2-enone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-5-PROPYL-2-CYCLOHEXEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P422HTI94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Celery Ketone in organic synthesis?
A1: Celery Ketone (3-Methyl-5-propyl-2-cyclohexen-1-one) is a valuable chiral building block in organic synthesis, particularly in the creation of fragrances and pharmaceuticals. A key application is its role as a substrate in asymmetric Michael reactions. [] For instance, Celery Ketone reacts with sulfonyl-containing nucleophiles in the presence of a chiral organocatalyst, yielding enantiomerically enriched adducts. This approach has proven effective in synthesizing molecules like (S)-Celery Ketone, a significant fragrance compound. []
Q2: Can you describe a method for synthesizing Celery Ketone and discuss factors influencing its yield?
A2: One method for synthesizing Celery Ketone involves a condensation reaction between butyl aldehyde and ethyl acetoacetate. [] This reaction can be catalyzed by a solid superbase, such as K2O/γ-Al2O3. [] Several factors significantly influence the reaction yield, including the calcination temperature of the catalyst, the reaction temperature, the amount of catalyst used, and the ratio of reactants. Optimizing these parameters is crucial for maximizing Celery Ketone production. []
Q3: How does the chirality of Celery Ketone impact its olfactory properties?
A3: The odor profile of Celery Ketone is directly influenced by its chirality. [] While both enantiomers contribute to the characteristic celery scent, they possess distinct olfactory characteristics. Interestingly, humans can differentiate between these enantiomers, highlighting the stereospecificity of odor perception. []
Q4: Are there alternative compounds to Celery Ketone in perfumery, and what are their characteristics?
A4: Yes, various alternatives to Celery Ketone exist in perfumery, each with a unique odor profile. Examples include compounds like Buccoxime, Iso Jasmone, and Musk Indanone. [] These alternatives, along with Celery Ketone, belong to a group of compounds that can be incorporated into specific chemical structures to act as "pro-fragrances" or "pro-perfumes." [] These pro-fragrances gradually release the desired scent upon interaction with other molecules or environmental factors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


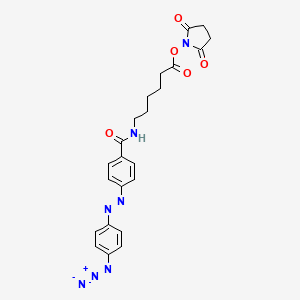
![(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1227996.png)
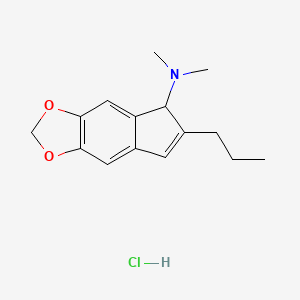


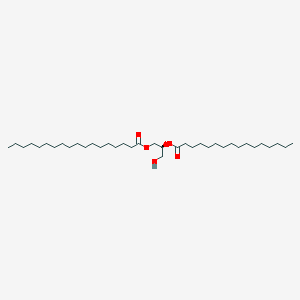
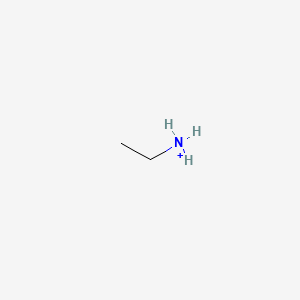
![DIMETHYL (5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE](/img/structure/B1228006.png)

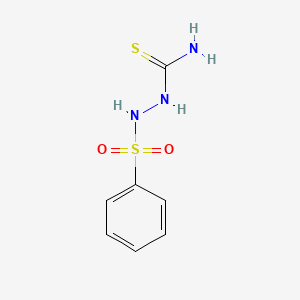
![6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1228009.png)

